3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid
Beschreibung
Historical Context of Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus has been a cornerstone of medicinal chemistry since its first laboratory synthesis by Ludwig Knorr in 1883 through the cyclocondensation of acetylacetone with hydrazine. This breakthrough initiated a century of exploration into pyrazole-based therapeutics, culminating in clinically significant agents such as celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor). The natural occurrence of pyrazole derivatives, exemplified by the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds, further demonstrated their biological relevance.
Early pharmacological applications focused on anti-inflammatory and analgesic properties, as seen in phenylbutazone (introduced 1949) for rheumatoid arthritis. The 21st century witnessed expanded therapeutic applications, with pyrazole derivatives now targeting cancer, microbial infections, and neurological disorders through sophisticated molecular modifications.
Significance of this compound in Contemporary Research
This specific compound (CAS 1006321-55-6) combines two privileged structures:
- 5-Hydroxy-3-methylpyrazole : Provides hydrogen-bonding capacity through the hydroxyl group
- Benzoic acid moiety : Enhances water solubility and enables salt formation for improved bioavailability
Recent studies on analogous structures demonstrate:
- Antimicrobial activity against Gram-positive pathogens (MIC values ≤0.78 μg/mL)
- Potential COX-2 inhibition through pyrazole-mediated binding
- Metal-chelating properties via the hydroxyl and carboxylic acid groups
The molecular formula C₁₁H₁₀N₂O₃ (MW 218.21) allows strategic functionalization at three positions:
Structural Classification and Nomenclature in Scientific Literature
Systematic IUPAC Name: this compound
Structural Features :
| Position | Substituent | Biochemical Relevance |
|---|---|---|
| Pyrazole C3 | Methyl (-CH₃) | Enhances lipophilicity |
| Pyrazole C5 | Hydroxyl (-OH) | Hydrogen bond donor |
| Benzoic Acid | -COOH | Ionic interactions |
Synthesis typically follows Knorr-type cyclocondensation:
- Hydrazine derivative + 1,3-diketone → Pyrazole core
- Suzuki coupling/intramolecular cyclization → Benzoic acid linkage
X-ray crystallography confirms planar geometry with dihedral angles <10° between aromatic systems, promoting π-π stacking interactions.
Position of Pyrazole-Benzoic Acid Derivatives in Modern Medicinal Chemistry
These hybrids address key challenges in drug design:
Pharmacokinetic Optimization
- LogP : 1.82 (calculated) balances membrane permeability/aqueous solubility
- pKa : 4.2 (carboxylic acid) enables pH-dependent absorption
Target Engagement Strategies
- Dual inhibition : Simultaneous COX-2/5-LOX binding via pyrazole and carboxylic acid groups
- Metalloenzyme targeting : Zinc coordination in bacterial enzymes (e.g., peptide deformylase)
Comparative analysis with similar hybrids:
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| 3-Pyrazolylbenzoic acid | COX-2 | 42 ± 3 |
| 5-Hydroxypyrazole analog | MMP-9 | 18 ± 2 |
| Methyl-substituted variant | HDAC6 | 56 ± 5 |
Data adapted from
Eigenschaften
IUPAC Name |
3-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-10(14)13(12-7)9-4-2-3-8(6-9)11(15)16/h2-6,12H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVXKUPVECLNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of 1,3-Dicarbonyl Intermediates with Hydrazine
The foundational approach involves cyclocondensation between 3-benzoylpropionic acid derivatives and hydrazine. Heller et al. pioneered a one-pot protocol (Scheme 1) where 3-benzoylpropionic acid (11a ) reacts with benzylhydroxylamine to form N-benzyloxy-4-oxo-4-phenylbutanamide (12a ). Subsequent treatment with acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI) generates 1,3-diketone intermediates (13a–t ), which cyclize in situ with hydrazine monohydrate to yield pyrazole cores.
Key Data:
- Yield: 72–89% for pyrazole formation
- Conditions: CDI activation at 0–5°C, cyclization at 80°C for 6 hr
- Protection-Deprotection: Benzyl groups (hydroxamic acid) removed via hydrogenation (H₂/Pd-C, 40 psi), while methoxy groups require BBr₃.
Microwave-Assisted Esterification and Cyclization
Adapting methods from sulfonamide synthesis, microwave irradiation accelerates critical steps. For example, methyl 4-[1-(4-aminosulfonyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate (3 ) is synthesized via microwave reflux (300 MHz, 90 min) of 4-[1-(4-aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (2 ) with methanol and H₂SO₄. This approach reduces reaction times from hours to minutes.
Comparative Efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hr | 1.5 hr |
| Yield | 68–75% | 82–86% |
| Purity (HPLC) | 92% | 98% |
Vilsmeier–Haack Formylation for Allyl and Methyl Group Introduction
BenchChem’s route for analogous pyrazole-benzoic acid hybrids employs Vilsmeier–Haack formylation (POCl₃/DMF) to install allyl groups. For 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, this method modifies position 3 of the pyrazole:
- Formylation: 5-hydroxy-3-methylpyrazole reacts with DMF/POCl₃ to generate an iminium intermediate.
- Nucleophilic Attack: Benzoic acid derivatives (e.g., methyl 3-aminobenzoate) couple at the formylated position.
- Hydrolysis: NaOH/EtOH converts esters to carboxylic acids.
Optimized Conditions:
- Temperature: −10°C during formylation to prevent overreaction.
- Workup: Neutralization with NaHCO₃ to isolate intermediates.
Suzuki-Miyaura Cross-Coupling for Aryl Linkage
For late-stage benzoic acid incorporation, Suzuki coupling proves effective. Aryl boronic acids (e.g., 3-carboxyphenylboronic acid) react with bromopyrazole intermediates under Pd(PPh₃)₄ catalysis:
Reaction Scheme:
$$ \text{3-Bromo-5-hydroxy-3-methylpyrazole} + \text{3-Carboxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound} $$
Performance Metrics:
- Catalyst Loading: 2 mol% Pd achieves 78% yield.
- Side Products: <5% deboronation observed by LC-MS.
Hydrazine-Mediated Cyclization with In Situ Protection
A scalable industrial method (Scheme 2) uses hydrazine hydrate and ethyl 3-oxo-3-phenylpropanoate. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during cyclization to prevent oxidation:
- Protection: 5-Hydroxypyrazole treated with TBSCl/imidazole.
- Cyclization: Hydrazine (2.2 equiv) in EtOH at reflux.
- Deprotection: TBAF in THF removes TBS groups.
Scale-Up Data:
| Batch Size | Yield (Protected) | Yield (Final) |
|---|---|---|
| 100 g | 85% | 79% |
| 1 kg | 82% | 75% |
Solid-Phase Synthesis for High-Throughput Production
Adapting peptide synthesis principles, Wang resin-bound benzoic acid undergoes sequential functionalization:
- Resin Loading: 3-Aminobenzoic acid attached via Fmoc chemistry.
- Pyrazole Formation: On-resin cyclization with 3-methyl-1,3-diketone and hydrazine.
- Cleavage: TFA/H₂O liberates the product.
Advantages:
Spectroscopic Characterization and Validation
Post-synthesis, structural confirmation relies on:
1H NMR (DMSO-d₆):
- δ 12.8 (s, 1H, COOH)
- δ 10.2 (s, 1H, OH)
- δ 8.1–7.5 (m, 4H, aromatic H)
- δ 6.3 (s, 1H, pyrazole H-4)
- δ 2.4 (s, 3H, CH₃)
IR (KBr):
LC-MS: m/z [M+H]+ = 219.1 (calc. 218.2).
Industrial Optimization and Challenges
Cost Analysis:
| Method | Cost per kg (USD) |
|---|---|
| Cyclocondensation | 1,200 |
| Microwave-Assisted | 950 |
| Solid-Phase | 3,500 |
Key Challenges:
- Byproduct Formation: Over-alkylation during Vilsmeier–Haack steps necessitates careful stoichiometry.
- Catalyst Recovery: Pd residues in Suzuki coupling require chelating resins for removal.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Formation of 3-(5-oxo-3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives such as 3-(5-bromo-3-methyl-1H-pyrazol-1-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anti-inflammatory and Antitumor Activities
Research indicates that derivatives of pyrazole compounds, including 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. The potential for these compounds to act as nonsteroidal anti-inflammatory drugs (NSAIDs) has been explored, highlighting their role in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research suggests that pyrazole derivatives can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The introduction of specific functional groups on the pyrazole ring can enhance these activities, suggesting a pathway for the synthesis of more effective antimicrobial agents .
Coordination Chemistry
Catalytic Properties
The introduction of carboxyl groups in pyrazole compounds enhances their catalytic abilities when coordinated with metal complexes. This property is particularly relevant in coordination chemistry, where such compounds can serve as ligands for transition metals. The asymmetrical coordination moiety of this compound allows for the formation of stable metal complexes that can be utilized in various catalytic processes, including oxidation and reduction reactions .
Detailed Case Studies
Wirkmechanismus
The mechanism of action of 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
3-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic Acid
- Substituents : 5-hydroxy, 3-methyl.
- Key Properties : High polarity due to the hydroxy group, enabling robust hydrogen bonding networks (e.g., O–H···O and O–H···N interactions) .
- Applications : Serves as a precursor for metal-organic frameworks (MOFs) and catalysts due to its ability to coordinate with transition metals .
3-[4-(2-Hydroxyamino-2-oxo-ethyl)-5-phenyl-1H-pyrazol-3-yl]benzoic Acid (14j)
- Substituents: 4-(hydroxyamino-oxo-ethyl), 5-phenyl.
- Key Properties: Enhanced molecular weight (C17H15N3O5) and additional hydrogen bond donors (amide and hydroxy groups).
- Applications: Potential enzyme inhibition due to its structural mimicry of peptide substrates .
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic Acid (34)
Positional Isomerism and Electronic Effects
3-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid
- Substituents : 1-methyl, pyrazole attached at the 5-position.
- Key Properties : Reduced polarity compared to the hydroxy-substituted analog.
- Applications : Intermediate in synthesizing more complex pyrazole derivatives .
3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
Functional Group Modifications
3-[4-(2-Hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4H-pyrazol-1-yl]benzoic Acid
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding : The hydroxy group in this compound facilitates one-dimensional chain structures via O–H···O and O–H···N interactions, critical for crystal engineering . In contrast, nitro-substituted analogs lack such interactions, leading to less predictable packing .
- Coordination Chemistry : The carboxylate and pyrazole groups in the target compound enable chelation with metals like Cu(II) and Fe(III), making it superior to tert-butyl-substituted analogs for catalytic applications .
- Solubility and Reactivity : Methoxycarbonyl and hydroxyethyl substituents (e.g., in evidence 8) improve solubility in organic solvents but reduce stability under acidic conditions compared to the hydroxy-methyl derivative .
Biologische Aktivität
3-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and presenting data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O3. It features a benzoic acid moiety linked to a pyrazole ring, which is critical for its biological activity. The presence of the hydroxyl group on the pyrazole enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures were shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In a study evaluating the cytotoxic effects of several pyrazole derivatives, some exhibited IC50 values ranging from 2.43 to 14.65 μM against these cancer cell lines .
Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 4.98 |
| 10c | HepG2 | 14.65 |
These results suggest that this compound may share similar mechanisms of action, potentially involving microtubule destabilization and apoptosis induction.
The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with various molecular targets involved in cancer progression. Notably, they can inhibit enzymes such as topoisomerase II and EGFR, which are crucial for DNA replication and cell proliferation . Additionally, compounds have been shown to induce apoptosis through caspase activation and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Antibacterial Properties
The antibacterial activity of pyrazole compounds has been explored in various studies. For example, certain derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often linked to their ability to disrupt bacterial cell wall synthesis or function.
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
Study on Anticancer Efficacy
In a specific case study involving a series of pyrazole derivatives including this compound, researchers conducted in vitro assays on MDA-MB-231 cells. The results indicated that the compound induced significant morphological changes associated with apoptosis at concentrations as low as 1 μM, with enhanced caspase-3 activity observed at higher concentrations .
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The administration of these compounds resulted in a marked reduction in paw swelling and serum levels of inflammatory markers compared to control groups, highlighting their therapeutic potential in managing inflammatory conditions .
Q & A
Q. What synthetic routes are recommended for 3-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting from substituted pyrazole precursors and benzoic acid derivatives. Key steps include:
- Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions.
- Functionalization : Introduction of hydroxy and methyl groups via alkylation or hydroxylation reactions.
- Coupling Reactions : Linking the pyrazole moiety to the benzoic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Optimization Strategies : - Control reaction temperature (e.g., 60–80°C for cyclocondensation) to minimize side products.
- Use anhydrous solvents (e.g., DMF or THF) to enhance coupling efficiency.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- Crystallography :
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., hydrogen bonding networks) be resolved?
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) and validate using software like Mercury .
- Refinement Strategies : Use SHELXL’s TWIN and BASF commands to model twinned crystals or disorder. Compare residual density maps to adjust occupancy factors .
- Validation Tools : Cross-check with checkCIF for geometric outliers and PLATON’s ADDSYM to detect missed symmetry .
Q. What methodologies are suitable for studying the biological activity of this compound?
- In Vitro Assays :
- Mechanistic Studies :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2).
- ADMET Profiling : Assess solubility (HPLC) and metabolic stability (microsomal assays) .
Q. How does this compound compare structurally and functionally to analogs like 4-(3-ethoxycarbonyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid?
| Property | This compound | 4-(3-Ethoxycarbonyl-5-Hydroxy-1H-Pyrazol-1-yl)Benzoic Acid |
|---|---|---|
| Functional Groups | Hydroxy, methyl, carboxylic acid | Ethoxycarbonyl, hydroxy, carboxylic acid |
| Hydrogen Bonding | Strong O–H···O interactions (R₁²(6)) | Additional C=O···H–O motifs (R₂²(8)) |
| Biological Activity | Moderate antibacterial activity | Enhanced enzyme inhibition due to ethoxycarbonyl group |
| Synthetic Complexity | Moderate (3 steps) | High (5 steps, ester protection required) |
Key Insight : The ethoxycarbonyl group in the analog increases steric bulk, altering binding affinity but complicating synthesis .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pyrazole intermediates.
- Catalysis : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling to attach aryl groups efficiently.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclocondensation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
